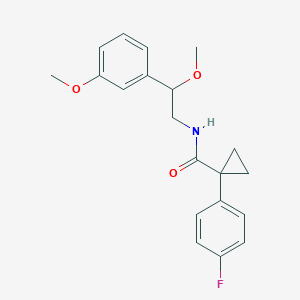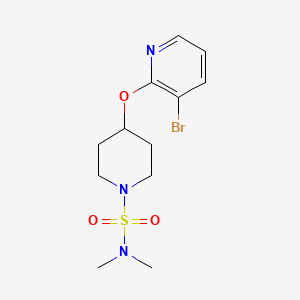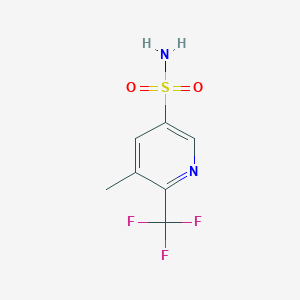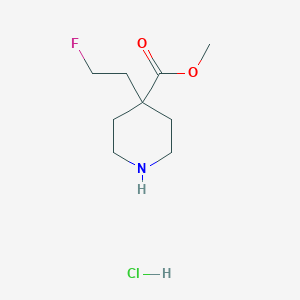
1-(4-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopropanecarboxamide, also known as FMEMC, is a cyclopropane-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of FMEMC involves a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Neurotensin Receptor Type 2 Agonist
This compound has been identified as a selective nonpeptide neurotensin receptor type 2 agonist . Neurotensin receptors are involved in various neurological processes, and agonists for these receptors can be used to study neurological disorders and potentially develop treatments for conditions such as schizophrenia, pain, and Parkinson’s disease.
Chemical Synthesis and Purity Analysis
In the realm of chemical synthesis, this compound serves as a reference for the synthesis of related fluorinated chalcones . Its structural characterization and purity are crucial for the development of new synthetic methods and materials, which can be analyzed using techniques like scanning electron microscopy and infrared spectroscopy.
Pharmacological Research
While specific pharmacological applications for this compound are not detailed in the available literature, compounds with similar structures are often explored for their potential therapeutic effects. Extended flavonoids, for example, have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Biochemical Studies
In biochemistry, this compound could be used to study the interaction between small molecules and biological macromolecules. Understanding these interactions is key to drug design and the discovery of new therapeutic agents .
Chemical Engineering Applications
The compound’s properties may be studied in chemical engineering to understand its behavior in different processes, such as separation techniques or chemical reactions under various conditions. This knowledge is essential for scaling up laboratory findings to industrial applications .
Materials Science Research
In materials science, the compound could be investigated for its potential use in creating new materials with specific properties, such as conductivity, flexibility, or strength. The molecular structure of such compounds often influences the macroscopic properties of the materials they compose .
Analytical Chemistry
The compound can be used as a standard in analytical chemistry to calibrate instruments or validate methods. Accurate standards are necessary to ensure the reliability of analytical results .
Radical Chemistry
Related compounds have been studied for their radical properties, which are important in various chemical reactions and materials. The nearly orthogonal methoxyphenyl group in similar compounds disrupts the ability of the radical to form π-stacked molecules, which is significant in the study of organic radicals .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-17-5-3-4-14(12-17)18(25-2)13-22-19(23)20(10-11-20)15-6-8-16(21)9-7-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKCWYWJWUWUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866877.png)
![6-[5-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2866878.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2866880.png)

![N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866882.png)

![(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2866885.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2866891.png)
![N-(3-fluoro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2866892.png)

